molecular formula C8H8BrNO B3090688 (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine CAS No. 1213092-51-3

(R)-7-Bromo-2,3-dihydrobenzofuran-3-amine

Cat. No.: B3090688
CAS No.: 1213092-51-3
M. Wt: 214.06 g/mol
InChI Key: PYXLHRQWAAAYSM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-7-Bromo-2,3-dihydrobenzofuran-3-amine (CAS 2703745-61-1) is a high-value chiral amine building block of interest in medicinal chemistry and pharmaceutical research. This compound features a brominated dihydrobenzofuran core with a stereospecific amine group at the 3-position, making it a versatile precursor for the synthesis of more complex, optically active molecules . The compound is typically supplied as its stable hydrochloride salt and requires cold-chain transportation and storage under inert conditions to preserve its stability and enantiomeric purity . With a molecular formula of C8H9BrClNO and a molecular weight of 250.52, it serves as a key intermediate for constructing structure-activity relationships in drug discovery programs . The bromine substituent at the 7-position provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create diverse chemical libraries. Its dihydrobenzofuran scaffold is a privileged structure found in many biologically active compounds, lending added value to this enantiopure building block. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate precautions, as it carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXLHRQWAAAYSM-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for R 7 Bromo 2,3 Dihydrobenzofuran 3 Amine and Analogous Chiral Dihydrobenzofuran 3 Amines

Established Synthetic Routes for 2,3-Dihydrobenzofuran (B1216630) Core Construction

The formation of the 2,3-dihydrobenzofuran ring system is predominantly achieved through intramolecular cyclization of a suitably functionalized benzene (B151609) derivative. This key ring-closing step can be categorized based on the nature of the reactive intermediate that initiates the cyclization.

Cyclization Reaction Approaches

Radical cyclizations offer a powerful and often stereoselective method for the formation of five-membered rings under mild conditions. These reactions typically involve the generation of a radical species that subsequently adds to an unsaturated bond, leading to the dihydrobenzofuran core.

One prominent strategy is the Atom Transfer Radical Addition (ATRA) cycle. For instance, a photocatalytic approach has been developed for the synthesis of sulfonated 2,3-dihydrobenzofurans. nih.gov This method involves the generation of a phenolate (B1203915) anion from a 2-allylphenol (B1664045) derivative, which then initiates a tandem ATRA cycle with an α-iodo sulfone. nih.gov A key intermediate is a diradical species that undergoes cyclization to furnish the target molecule. nih.gov Another approach involves a radical-induced fragmentation of a cyclopropyl (B3062369) ring, which leads to the stereoselective synthesis of 3-allyl trans-2,3-dihydrobenzofurans in high yields. tandfonline.com Visible-light mediation has also been employed for the oxyselenocyclization of 2-allylphenols, proceeding through a radical mechanism to yield 2,3-chalcogenil-dihydrobenzofurans. mdpi.com

Table 1: Examples of Radical Cyclization for 2,3-Dihydrobenzofuran Synthesis
Starting MaterialReagents/ConditionsProduct TypeYieldReference
2-Allylphenol derivatives & α-iodo sulfonesPhotocatalysis, BaseSulfonated 2,3-dihydrobenzofurans29-69% nih.gov
Cyclopropyl-substituted phenolsRadical initiator3-Allyl trans-2,3-dihydrobenzofuransImpressive yields tandfonline.com
2-Allylphenols & Diorganyl diselenidesI2/SnCl2, Blue LED2-((Arylselanyl)methyl)-2,3-dihydrobenzofuransGood to excellent mdpi.com

Electrocyclization reactions are a class of pericyclic reactions characterized by the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. The synthesis of benzofurans can be achieved through a domino sequence involving a twofold Heck reaction of 2,3-dibromofurans to create 2,3-di(alkenyl)furans. These intermediates then undergo a 6π-electrocyclization followed by dehydrogenation to yield the aromatic benzofuran (B130515) scaffold. researchgate.net To obtain the desired 2,3-dihydrobenzofuran core, a subsequent reduction step would be necessary. The stereochemical outcome of electrocyclizations is dictated by the Woodward-Hoffmann rules, allowing for predictable control over stereocenters based on whether the reaction is conducted under thermal or photochemical conditions.

Anionic cyclizations rely on the intramolecular attack of an anionic center, typically an oxygen or carbon anion, onto a suitable electrophile to close the dihydrofuran ring. A common strategy involves the generation of a phenolate anion, which is a potent nucleophile. A photoinduced cascade reaction can be initiated by the photochemical activity of allyl-functionalized phenolate anions, which are generated in situ. nih.gov This process leads to the formation of various substituted 2,3-dihydrobenzofurans. nih.gov

Base-mediated reactions are also central to this approach. For example, a green and effective synthesis of 3-amino-2,3-dihydrobenzofurans has been developed via a [4+1] cyclization. nih.gov In this method, a base like sodium hydride (NaH) is used to generate an anionic 2-hydroxylimide, which then reacts with a sulfur ylide. The resulting intermediate undergoes intramolecular cyclization to form the product. nih.gov

Table 2: Examples of Anionic Cyclization for 2,3-Dihydrobenzofuran Synthesis
Starting MaterialReagents/ConditionsKey StepProduct TypeYieldReference
Allyl-functionalized phenolsLight, BasePhotochemical activity of in situ generated phenolate anionSubstituted 2,3-dihydrobenzofuransup to 58% nih.gov
Substituted 2-hydroxylimides & Trimethylsulfoxonium iodideNaHAttack of anionic 2-hydroxylimide on sulfur ylide3-Amino-2,3-dihydrobenzofurans50-94% nih.gov

Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. In the context of dihydrobenzofurans, this often involves oxidative coupling reactions that mimic enzymatic processes. An acid-catalyzed construction of the dihydrobenzofuran heterocycle from 2-(2'-hydroxyethyl)quinone precursors has been reported. researchgate.net This reaction proceeds through a putative oxonium ion intermediate formed by intramolecular cyclization, which is then reduced in situ. researchgate.net

More advanced biomimetic catalysts, such as hemin (B1673052) (an iron-porphyrin complex), have been used to catalyze the [3+2] cycloaddition of hydroquinones with N-arylated cyclic enamines. nih.gov This approach mimics the function of oxidase enzymes and provides access to functionalized dihydrobenzofurans in moderate to excellent yields. nih.gov These strategies are valuable as they often proceed under mild conditions and can offer unique selectivity.

Cycloaddition reactions are among the most versatile and powerful methods for constructing cyclic systems, including the 2,3-dihydrobenzofuran core. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a ring. Various modes of cycloaddition, such as [3+2] and [4+1], have been successfully applied.

The [3+2] cycloaddition is a common strategy. Photocatalytic oxidative [3+2] cycloadditions of phenols and alkenes have been developed, using visible light to generate a phenoxonium cation that is trapped by the alkene. nih.gov This method has been applied to the modular synthesis of dihydrobenzofuran natural products. nih.gov Asymmetric versions of this reaction are particularly valuable for creating chiral centers. Chiral phosphoric acid has been used to catalyze the asymmetric [3+2] cycloaddition of quinones with ene- and thioene-carbamates, providing direct access to chiral 3-amino-2,3-dihydrobenzofurans with excellent enantioselectivities. researchgate.net

Formal [4+1] cycloaddition reactions provide another efficient route. These reactions often involve the in situ generation of ortho-quinone methides (o-QMs) from precursors like o-siloxybenzyl halides or o-hydroxybenzhydryl alcohols. cnr.itnih.gov The highly reactive o-QM intermediate is then trapped by a one-carbon component (the "+1"), such as a sulfur ylide or an isocyanide, to construct the dihydrofuran ring. cnr.itnih.gov

Table 3: Examples of Cycloaddition Reactions for 2,3-Dihydrobenzofuran Synthesis
Reaction TypeReactantsCatalyst/ConditionsProduct TypeYield / EnantioselectivityReference
Oxidative [3+2] CycloadditionPhenols & AlkenesRu(bpy)32+, (NH4)2S2O8, visible lightSubstituted 2,3-dihydrobenzofuransBroad scope nih.gov
Asymmetric [3+2] CycloadditionQuinones & Ene-carbamatesChiral Phosphoric Acidtrans 3-Amino-2,3-dihydrobenzofuransExcellent yields, up to 99% ee researchgate.net
Formal [4+1] Cycloadditiono-Hydroxybenzhydryl alcohols & IsocyanidesSc(OTf)32-Aminobenzofuransup to 93% nih.gov
Formal [4+1] Cycloadditiono-Siloxybenzyl halides & Sulfur ylidesCsF/18-crown-6, Chiral UreaEnantioenriched 2-substituted-dihydrobenzofuransHigh yields and er cnr.it

Lewis Acid-Promoted Synthetic Pathways

Lewis acids are versatile catalysts that activate substrates by coordinating to lone pairs of electrons, thereby lowering the activation energy of reactions. nih.gov In the synthesis of dihydrobenzofuran derivatives, Lewis acids have been employed to promote various cyclization and cycloaddition reactions.

For instance, scandium triflate (Sc(OTf)₃) has been shown to be an effective Lewis acid catalyst in the [4+1] cycloaddition of o-quinone methides with isocyanides. This method provides a facile route to substituted aminobenzofurans under environmentally friendly conditions. nih.gov Another approach involves the use of boron trifluoride diethyl etherate (BF₃·OEt₂) to promote Domino reactions between 2,4-diyn-1-ols and dicarbonyl compounds, leading to the formation of the benzofuran core. nih.gov Iron chloride (FeCl₃) has also been utilized as a catalyst for the ring-closing reaction of trifluoromethylselenolating reagents with substituted alkynyl benzenes to yield substituted benzofuran derivatives through a proposed intramolecular cyclization mechanism. nih.gov

A notable application of Lewis acid catalysis is the domino 1,2-addition/1,4-addition/elimination reaction between (Z)-3-hexene-2,5-dione and 1,3-dicarbonyl compounds, which delivers 3-methyl-6,7-dihydrobenzofuran-4(5H)-ones in high yields. rsc.org Furthermore, an unusual ring-exchange reaction of dihydrobenzofurans can be mediated by Lewis acids, a transformation that has been applied in the formal total synthesis of complex molecules like (-)-quinocarcinamide. researchgate.net This particular reaction involves a Lewis acid-mediated ring-opening chlorination using BF₃·Et₂O and SiCl₄. researchgate.net

Catalyst SystemReactantsProduct TypeReference
Scandium triflateo-Quinone methides, IsocyanidesSubstituted aminobenzofurans nih.gov
Boron trifluoride diethyl etherate2,4-diyn-1-ols, Dicarbonyl compoundsBenzofuran derivatives nih.gov
Iron chlorideTrifluoromethylselenolating reagent, Alkynyl benzenesSubstituted benzofurans nih.gov
BF₃·Et₂O / SiCl₄DihydrobenzofuransRing-opened products researchgate.net

Transition Metal-Catalyzed Processes

Transition metal catalysis offers powerful and versatile tools for the construction of complex molecular architectures, including the dihydrobenzofuran skeleton. Rhodium and palladium, in particular, have been extensively used to catalyze a variety of annulation and heteroannulation reactions with high efficiency and selectivity.

Rhodium catalysts are particularly effective in mediating C-H activation and annulation reactions. A chiral rhodium(III)-catalyzed enantioselective 1,2-carboamidation of aromatic tethered alkenes has been developed to prepare various chiral 2,3-dihydro-3-benzofuranmethanamides. This method results in the formation of an enantioenriched all-carbon quaternary center with excellent enantioselectivities (up to 98.5:1.5 er) under mild conditions. nih.gov

Another strategy involves the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides and their subsequent [3+2] annulation with 1,3-dienes, which constructs the dihydrobenzofuran ring. This redox-neutral process demonstrates good functional group tolerance, and an asymmetric variant has been successfully demonstrated. organic-chemistry.org Similarly, the coupling of N-phenoxyacetamides with propargyl carbonates, catalyzed by Rh(III), yields 3-alkylidene dihydrobenzofuran derivatives through a cascade C-H functionalization/cyclization process. acs.orgnih.gov This redox-neutral transformation forms three new bonds in a single operation. nih.gov Additionally, a one-pot synthesis combining Rh-catalyzed asymmetric ring opening (ARO) with Pd-catalyzed C–O coupling has been established to produce chiral dihydrobenzofuran frameworks with excellent enantioselectivity without the need to isolate intermediates. acs.org

Rhodium-Catalyzed ReactionKey FeaturesProductReference
Asymmetric 1,2-CarboamidationChiral Cp ligands, High enantioselectivityChiral 2,3-dihydro-3-benzofuranmethanamides nih.gov
C-H Activation/[3+2] AnnulationRedox-neutral, Asymmetric potentialDihydrobenzofurans organic-chemistry.org
C-H Functionalization/Cascade CyclizationRedox-neutral, Forms three new bonds3-Alkylidene dihydrobenzofurans acs.orgnih.gov
Asymmetric Ring OpeningOne-pot with Pd-catalysisChiral dihydrobenzofuran framework acs.org

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the synthesis of dihydrobenzofurans is well-established. A convergent approach involves the palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes. acs.orgnih.gov This method is notable for its use of a urea-derived ligand platform, which outperforms traditional phosphine (B1218219) ligands and accommodates a diverse range of coupling partners under a unified set of conditions. acs.orgnih.gov

Another powerful strategy is the palladium-catalyzed annulation of o-iodoaryl acetates with various 1,3-dienes, providing an efficient and general route to biologically relevant dihydrobenzofurans with high regioselectivity and stereoselectivity. nih.govacs.org The reaction mechanism is believed to involve oxidative addition, syn-addition to the diene, intramolecular coordination, hydrolysis, and reductive elimination. nih.gov Furthermore, a highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction between o-bromophenols and 1,3-dienes has been developed, affording chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org Other palladium-catalyzed methods include the oxidative annulation of phenols with alkenylcarboxylic acids and the carboalkoxylation of 2-allylphenols. nih.govnih.gov

Palladium-Catalyzed ReactionSubstratesLigand/Catalyst SystemKey FeaturesReference
Heteroannulation2-Bromophenols, 1,3-DienesPalladium / Urea ligandConvergent, Broad scope acs.orgnih.gov
Annulationo-Iodoaryl acetates, 1,3-DienesPalladium(0)General, Regio- and stereoselective nih.govacs.org
Heck/Tsuji-Trost Reactiono-Bromophenols, 1,3-DienesPd / TY-PhosHighly enantioselective organic-chemistry.org
Carboalkoxylation2-Allylphenols, Aryl triflatesPd / CPhosGood yields and diastereoselectivities nih.gov

Organocatalytic Approaches to Dihydrobenzofurans

Organocatalysis provides a complementary, metal-free approach to the asymmetric synthesis of dihydrobenzofurans, often utilizing chiral small molecules to induce stereoselectivity. A prominent strategy is the asymmetric Friedel-Crafts/SN2 type domino reaction of phenols with (Z)-α-bromonitroalkenes, catalyzed by bifunctional quinine-derived squaramide organocatalysts. This method yields enantiomerically enriched dihydrobenzofuran derivatives with up to >99% ee under mild conditions and with low catalyst loading. nih.gov

Another elegant approach is the highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium (B1175870) ylides and o-quinone methides. The use of readily available Cinchona alkaloids as chiral leaving groups is key to the success of this operationally simple protocol. nih.gov Chiral dipeptide-based squaramide catalysts have also been employed in the asymmetric dearomative [4+2] annulation of 2-nitrobenzofurans and 5H-thiazol-4-ones, constructing polycyclic systems containing a dihydrobenzofuran core with excellent diastereo- and enantioselectivities. rsc.org Additionally, chiral secondary amines can catalyze the reaction of hydroxyarenes with γ-keto-α,β-unsaturated aldehydes to form tetrahydrofurobenzofuran scaffolds with up to 96% ee. nih.gov

Asymmetric Synthesis Strategies for Chiral Dihydrobenzofuran-3-amines

The direct and enantioselective installation of an amino group at the C3 position of the 2,3-dihydrobenzofuran ring represents a significant synthetic challenge. Several strategies have been developed to address this, leading to valuable chiral building blocks for drug discovery.

A particularly effective route for accessing 3-amino-2,3-dihydrobenzofurans utilizes microwave-assisted organic synthesis. nih.gov This multi-step sequence begins with chalcone (B49325) intermediates, which are subjected to a Corey-Bakshi-Shibata reduction and a subsequent Sharpless asymmetric epoxidation to generate stereoisomeric epoxyalcohols. The crucial step is a one-pot, microwave-assisted, regioselective, acid-catalyzed epoxide opening with various amines, followed by an intramolecular nucleophilic aromatic substitution to furnish the desired 3-amino-2,3-dihydrobenzofurans. This pathway allows for the rapid generation of structurally and stereochemically diverse analogs. nih.gov

Another enantioselective approach involves the Cu(I)-catalyzed intramolecular conjugate addition of imino esters. This method allows for the synthesis of enantioenriched 3-amino-hydrobenzofuran-2,5-dione skeletons, which bear three contiguous stereocenters, through the desymmetrization of prochiral cyclohexadienones. rsc.org While not directly yielding the target amine, this strategy establishes the chiral 3-amino-substituted core.

Furthermore, enantioselective reduction of 3-bromoacetylbenzofurans using (-)-B-chlorodiisopinocampheylborane can produce the corresponding bromohydrins, which are then converted to chiral (S)-(benzofuran-3-yl)oxiranes. Subsequent ring-opening of these epoxides with primary alkylamines yields (S)-1-(benzofuran-3-yl)-2-(alkylamino)ethanols, which are structurally related to the target 3-amino-2,3-dihydrobenzofurans. researchgate.net A non-asymmetric synthesis for the specific target precursor, 7-bromo-2,3-dihydro-1-benzofuran-3-amine, has been reported involving the reduction of 7-bromo-1-benzofuran-3(2H)-one O-methyloxime with a borane-tetrahydrofuran (B86392) complex. chemicalbook.com Introducing chirality into this route could be achieved through asymmetric reduction methods.

Synthetic StrategyKey StepsChirality SourceProduct TypeReference
Microwave-Assisted SynthesisCBS reduction, Sharpless epoxidation, Epoxide opening, SNArSharpless asymmetric epoxidation3-Amino-2,3-dihydrobenzofurans nih.gov
Intramolecular Conjugate AdditionCu(I)-catalyzed cyclization of imino estersChiral ligand for Cu(I)3-Amino-hydrobenzofuran-2,5-diones rsc.org
Epoxide Ring-OpeningEnantioselective reduction, Epoxidation, Amine addition(-)-B-chlorodiisopinocampheylborane1-(Benzofuran-3-yl)-2-(alkylamino)ethanols researchgate.net

Diastereoselective Synthesis of Substituted Dihydrobenzofurans

The controlled formation of multiple stereocenters in the 2,3-dihydrobenzofuran scaffold is a significant synthetic challenge. Diastereoselective synthesis aims to control the relative stereochemistry of these centers. Various transition-metal-catalyzed reactions have been developed to achieve high diastereoselectivity.

One prominent strategy involves the stereoselective C–H insertion reaction of aryldiazoacetates. nih.gov For instance, dirhodium carboxylate catalysts have been employed in the construction of 2,3-dihydrobenzofuran skeletons, furnishing the products with excellent trans diastereoselectivity (>91:9 dr). nih.gov Similarly, rhodium-catalyzed reactions of diazo-containing phenolic compounds with isatins can produce 3-hydroxyoxindole-incorporating 2,3-dihydrobenzofuran derivatives with exclusive diastereoselectivity. nih.gov

Another approach utilizes [4+1]-annulation reactions. The reaction of o-quinone methides, generated in situ from salicylaldehyde (B1680747) derivatives, with sulfur ylides can yield 2,2,3-substituted dihydrobenzofurans. cnr.it The diastereoselectivity in these reactions is influenced by subtle steric interactions. cnr.it Aggregation-induced asymmetric synthesis (AIAS) using salicyl N-phosphonyl imines and sulfur ylides also proceeds via a [4+1] annulation pathway, affording trans-2,3-dihydrobenzofuran compounds with tunable diastereoselectivities. researchgate.net

The table below summarizes representative diastereoselective methods for the synthesis of substituted dihydrobenzofurans.

Catalyst/ReagentReactantsProduct TypeDiastereomeric Ratio (dr)Yield
Dirhodium Carboxylate nih.govAryldiazoacetatestrans-2,3-disubstituted>91:9Good
Rhodium Catalyst nih.govDiazo-phenolic compounds + Isatins3-Hydroxyoxindole-substitutedExclusive58-98%
Grignard Reagents / Sulfur Ylides cnr.itSalicylaldehyde derivatives2,2,3-trisubstitutedModerateGood
Base-induced Deamination cnr.itPhenolic Mannich bases + Pyridinium ylidesC2-substitutedNot specifiedGood

Asymmetric Cascade Reaction Methodologies

Asymmetric cascade reactions, where multiple bonds are formed in a single operation with control over the absolute stereochemistry, offer an elegant and efficient route to chiral dihydrobenzofurans. These methodologies often employ organocatalysts or metal complexes with chiral ligands.

A notable example is the asymmetric [3+2] cycloaddition of quinones with various partners, catalyzed by chiral phosphoric acid. This method has been used to synthesize 3-amino-2,3-dihydrobenzofurans from quinones and ene- or thioene-carbamates, yielding products with moderate to good diastereoselectivities and excellent enantioselectivities. researchgate.net Similarly, the reaction of quinone monoimides with 3-vinylindoles using a spiro-chiral phosphoric acid catalyst leads to the chemo-, diastereo-, and enantioselective construction of the 2,3-dihydrobenzofuran framework. researchgate.net

Organocatalytic three-component cascade reactions provide a direct entry to complex molecules bearing multiple contiguous stereocenters. mdpi.com For example, a cascade involving a γ-functionalization/oxa-Michael addition catalyzed by chiral secondary amines has been used in the total synthesis of α-tocopherol, highlighting the power of this approach. mdpi.com Biocatalytic strategies have also emerged, using engineered myoglobins for the highly diastereo- and enantioselective cyclopropanation of benzofurans to afford stereochemically rich 2,3-dihydrobenzofurans with excellent enantiopurity (>99.9% de and ee). rochester.edu

The following table presents examples of asymmetric cascade reactions for synthesizing chiral dihydrobenzofurans.

Catalyst SystemReaction TypeKey IntermediatesStereoselectivity
Chiral Phosphoric Acid researchgate.netAsymmetric [3+2] CycloadditionQuinones + Ene-carbamatesGood dr, Excellent ee
Spiro-chiral Phosphoric Acid researchgate.netAsymmetric [3+2] CyclizationQuinone monoimides + Olefins>95:5 dr, 96:4 er
Chiral Secondary Amine mdpi.comγ-functionalization/oxa-Michaelα,β-Unsaturated aldehydesHigh diastereoselectivity
Engineered Myoglobins rochester.eduBenzofuran CyclopropanationBenzofurans + Diazo reagents>99.9% de and ee

Group-Assisted Purification (GAP) in Asymmetric Synthesis

Group-Assisted Purification (GAP) is a synthetic strategy where a functional group is temporarily attached to a substrate to facilitate the purification of the product, often avoiding traditional methods like column chromatography. rsc.orgnih.gov When a chiral group is used, it can also serve as a chiral auxiliary to direct asymmetric reactions.

In the context of dihydrobenzofuran synthesis, chiral N-phosphonyl imines have been effectively utilized as GAP auxiliaries. rsc.orgrsc.org A Cs₂CO₃-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates provides functionalized 2,3-dihydrobenzofuran derivatives in high yields and diastereoselectivity. rsc.orgrsc.org The key advantage of the GAP methodology is the simplified purification; the desired products can be isolated by simply washing the crude reaction mixture with common solvents like hexanes. rsc.orgtdl.org This is possible because the bulky phosphonyl group imparts specific solubility properties to the product, making it insoluble in nonpolar solvents while the impurities remain in solution. nih.gov This technique combines the functions of a reagent, reaction facilitator, and purification handle into a single auxiliary. tdl.org

GAP AuxiliaryReaction TypeReactantsDiastereoselectivity (dr)YieldPurification Method
Chiral N-phosphonyl imine rsc.orgrsc.orgDomino AnnulationSalicyl N-phosphonyl imines + Bromo malonatesup to 99%up to 93%Washing with hexanes
Chiral N-phosphinyl imine nih.govAsymmetric BorylationN-phosphinylimines + Boronic esters>99:1GoodWashing with hexanes

Stereochemical Control via Sulfinyl Group Configuration

Chiral sulfinyl groups are powerful chiral auxiliaries used to control stereochemistry in a wide range of asymmetric transformations. nih.gov The sulfinyl group is configurationally stable, can be easily introduced and removed, and exerts a strong directing effect due to its steric and electronic properties. nih.gov

In synthetic chemistry, the sulfinyl group can control the stereochemical outcome of reactions at adjacent or even remote positions. nih.gov For example, the reduction of δ-ketosulfoxides demonstrates that the sulfinyl group can effectively control 1,5-asymmetric induction. nih.gov The stereochemical course of such reactions is dictated by the formation of a stable chelated intermediate involving the sulfinyl oxygen and the incoming reagent.

While direct examples for the synthesis of (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine using a sulfinyl auxiliary were not detailed in the provided context, the principle is broadly applicable. A chiral sulfinyl group attached to either the phenolic precursor or a side chain could be used to direct the stereoselective formation of the C3 stereocenter. The reaction of β-methyl-γ,δ-unsaturated sulfoxides to form bromohydrins proceeds with high regio- and stereoselectivity via neighboring group participation of the sulfinyl moiety, showcasing its ability to control stereochemistry during cyclization and functionalization reactions. researchgate.net The choice of the (R) or (S) configuration of the sulfur atom determines the absolute stereochemistry of the newly formed chiral center.

Specific Approaches for this compound Synthesis

The synthesis of the specific target molecule, this compound, requires precise control over the introduction of both the amine function at the C3 position with (R) stereochemistry and the bromine atom at the C7 position.

Strategies for Introducing the Amine Functionality at the C3 Position

Several methods exist to introduce an amine group at the C3 position of the dihydrobenzofuran ring, with stereochemical control being the critical factor for synthesizing the (R)-enantiomer.

One common strategy involves the reduction of an intermediate containing a C=N bond at the C3 position. A synthesis of racemic 7-bromo-2,3-dihydro-l-benzofuran-3-amine starts from 7-bromo-l-benzofuran-3(2H)-one. chemicalbook.com This ketone is first converted to its O-methyloxime derivative. Subsequent reduction of the oxime with a reducing agent like borane-tetrahydrofuran complex yields the primary amine. chemicalbook.com To achieve the (R)-enantiomer, this process would require either a chiral reducing agent or the resolution of the final racemic amine.

Asymmetric catalytic reactions offer a more direct route. As mentioned previously, chiral phosphoric acid-catalyzed asymmetric [3+2] cycloaddition of quinones with ene- or thioene-carbamates can provide chiral 3-amino-2,3-dihydrobenzofurans with excellent enantioselectivity. researchgate.net Another innovative approach is a visible-light-driven, iron-catalyzed decarboxylative cyclization of 2-carboxymethoxybenzaldehydes and aryl amines, which constructs various substituted 3-amino-2,3-dihydrobenzofuran derivatives in a single step. researchgate.net Adapting such a method with a chiral catalyst could provide enantioselective access to the desired amine.

A summary of potential amination strategies is provided below.

PrecursorReagentsIntermediateKey Features
7-Bromo-l-benzofuran-3(2H)-one chemicalbook.com1. O-Methylhydroxylamine2. Borane-THFC3-OximeEstablished route to racemic amine; requires chiral modification for asymmetry.
Quinones researchgate.netEne-carbamates, Chiral Phosphoric AcidN/A (Direct Cycloaddition)Direct access to enantioenriched 3-amino derivatives.
2-Carboxymethoxybenzaldehydes researchgate.netAryl amines, Iron catalyst, Visible lightN/A (Decarboxylative Cyclization)One-pot synthesis with broad functional group tolerance.

Methods for Bromination at the C7 Position

The introduction of a bromine atom at the C7 position of the 2,3-dihydrobenzofuran ring is typically achieved through electrophilic aromatic substitution. The timing of this step is crucial; bromination can be performed on the final dihydrobenzofuran scaffold or on an earlier precursor.

In many synthetic routes, the bromine atom is introduced at an early stage. For example, the synthesis of 7-bromo-2,3-dihydro-l-benzofuran-3-amine and 7-bromo-2,3-dihydrobenzofuran-3-ol (B2922855) starts from the commercially available 7-bromo-2,3-dihydrobenzofuran-3-one. chemicalbook.comchemicalbook.com This indicates that the benzene ring of a benzofuranone precursor is brominated prior to the formation and functionalization of the heterocyclic ring. This approach is often preferred as the directing effects of the substituents on the aromatic ring can be more predictable.

Should bromination of the intact 2,3-dihydrobenzofuran ring be necessary, standard electrophilic brominating agents can be used. Reagents such as N-Bromosuccinimide (NBS) or dibromohydantoin, often in the presence of a suitable solvent or catalyst, are commonly employed for the bromination of aromatic and heterocyclic compounds. rsc.org The regioselectivity of the bromination would be governed by the directing effects of the dihydrofuran ring and any other substituents present. For 2,3-dihydrobenzofuran itself, the oxygen atom is an ortho-, para-director, activating the C5 and C7 positions. Therefore, selective bromination at C7 may require careful control of reaction conditions or the use of blocking groups if the C5 position is also reactive.

Chemical Transformations and Derivatization Strategies for the R 7 Bromo 2,3 Dihydrobenzofuran 3 Amine Scaffold

Reactions of the Primary Amine Functional Group

The primary amine group in (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine is a key site for a variety of chemical modifications. Common reactions include acylation, alkylation, and reductive amination, which allow for the introduction of a wide range of functional groups and the synthesis of diverse derivatives.

Acylation: The amine group can readily react with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. smolecule.com

Alkylation: Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. libretexts.org This can be achieved using alkyl halides, although overalkylation to form quaternary ammonium (B1175870) salts can be a competing reaction. libretexts.org To control the degree of alkylation, reductive amination is often a preferred method.

Reductive Amination: This two-step process involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by reduction of the imine to the corresponding secondary or tertiary amine. youtube.comucla.edu This method offers greater control over the final product compared to direct alkylation. youtube.comucla.edu

Interactive Data Table: Reactions of the Primary Amine Group

Reaction TypeReagentsProduct Type
AcylationAcyl chloride, BaseAmide
AlkylationAlkyl halideSecondary/Tertiary Amine
Reductive AminationAldehyde/Ketone, Reducing AgentSecondary/Tertiary Amine

Transformations Involving the Bromine Substituent

The bromine atom at the 7-position of the dihydrobenzofuran ring serves as a versatile handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a powerful method for forming carbon-carbon bonds.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgnih.govresearchgate.netsemanticscholar.org This is a valuable tool for synthesizing arylamines.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a carbon-carbon triple bond. nih.govsoton.ac.ukresearchgate.net

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionCoupling PartnerBond Formed
SuzukiOrganoboron compoundC-C
Buchwald-HartwigAmineC-N
SonogashiraTerminal alkyneC-C (triple bond)

Modifications of the Dihydrobenzofuran Ring System

The dihydrobenzofuran ring itself can be modified at several positions, allowing for further diversification of the scaffold.

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

The benzene portion of the dihydrobenzofuran ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will influence the position of the incoming electrophile. Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. nih.govacs.org

Halogenation: Bromination or chlorination of the aromatic ring can be accomplished using elemental bromine or chlorine in the presence of a Lewis acid catalyst. nih.govacs.org

Reactions at the C2 Position of the Dihydrofuran Ring

The C2 position of the dihydrofuran ring is susceptible to functionalization. researchgate.net While direct deprotonation at C2 is possible, other methods can also be employed to introduce substituents at this position. researchgate.net For instance, certain gold-catalyzed reactions can lead to C2-alkylation or the formation of a carbon-carbon double bond at this position. acs.org

Reactions at the C5 Position of the Benzene Ring

The C5 position of the benzene ring is another site for modification. For example, nitration can occur at the 5-position, and the resulting nitro group can be subsequently reduced to an amino group. nih.govacs.org However, in some cases, substitution at the 5-position has been found to lead to a decrease in biological activity. nih.govacs.org

Utilization as a Versatile Building Block in Organic Synthesis

This compound is a valuable building block for the synthesis of a wide range of complex molecules, including natural products and pharmaceutically active compounds. nih.govresearchgate.netresearchgate.netorgsyn.orgnih.govnbinno.com The presence of multiple reactive sites allows for a high degree of molecular diversity to be generated from this single scaffold. Its utility is demonstrated in the synthesis of various heterocyclic systems and as a key intermediate in the construction of larger, more complex molecular architectures. nih.govnih.govrsc.orgorganic-chemistry.org

Despite a comprehensive search for scholarly articles, chemical databases, and patent literature, specific experimental spectroscopic data for the compound This compound is not publicly available. While commercial suppliers list the compound and its hydrochloride salt, indicating the existence of such data, the detailed spectra and peak assignments necessary to generate a thorough and scientifically accurate article are proprietary and not published in accessible literature.

Information on related compounds, such as 7-bromo-2,3-dihydrobenzofuran-3-ol (B2922855) and other dihydrobenzofuran derivatives, was found. However, the structural differences, particularly at the 3-position (amine vs. hydroxyl or other substituents), significantly alter the spectroscopic characteristics. Extrapolating from these related structures would be speculative and would not meet the required standard of scientific accuracy for the specific compound requested.

Therefore, it is not possible to provide an article with detailed research findings and data tables that strictly adheres to the provided outline for This compound .

Structural Characterization Techniques and Spectroscopic Analysis of R 7 Bromo 2,3 Dihydrobenzofuran 3 Amine Derivatives

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components within a mixture. In the context of (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine derivatives, LC-MS is instrumental for verifying the molecular weight of the synthesized compound and assessing its purity.

The liquid chromatography component separates the target molecule from any starting materials, byproducts, or impurities. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). For this compound (C₈H₈BrNO), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. The presence of a bromine atom is readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Below is a table representing the expected mass-to-charge ratios for various adducts of the parent molecule that could be observed in an LC-MS analysis.

Interactive Table 1: Predicted LC-MS Data for C₈H₈BrNO Click on the headers to sort the data.

Adduct Mass-to-Charge Ratio (m/z) Description
[M+H]⁺ ~215.98 Protonated molecule
[M+Na]⁺ ~237.96 Sodium adduct
[M+K]⁺ ~253.93 Potassium adduct

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy are used to identify the functional groups present in a molecule. This technique works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

The following table summarizes the expected characteristic IR absorption bands for the key functional groups in the molecule.

Interactive Table 2: Expected IR Absorption Bands for this compound Filter the table by entering a functional group or wavenumber.

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹)
Amine (N-H) Stretching 3300 - 3500
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 2975
Aromatic C=C Stretching 1450 - 1600
Ether (C-O) Stretching 1000 - 1300
Amine (C-N) Stretching 1020 - 1250

X-ray Crystallography for Solid-State Structure Elucidation and Stereochemical Characterization

X-ray crystallography is considered the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. americanlaboratory.com This technique provides unequivocal proof of a molecule's connectivity, conformation, and, crucially for chiral molecules, its absolute stereochemistry. americanlaboratory.com

For a derivative of this compound, obtaining single crystals of sufficient quality would allow for detailed structural analysis. The diffraction pattern of X-rays passing through the crystal can be used to generate an electron density map, from which the positions of all atoms (except hydrogen, typically) can be determined. This analysis yields precise data on bond lengths, bond angles, and dihedral angles.

The presence of the "heavy" bromine atom is particularly advantageous for determining the absolute configuration. Through the phenomenon of anomalous dispersion, the absolute structure can be established, typically by calculating the Flack parameter, which should be close to zero for the correct enantiomer. The resulting data would confirm the (R) configuration at the C3 stereocenter. The analysis would also reveal details about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group or C-Br···π interactions. researchgate.net

The table below shows a hypothetical set of crystallographic data that could be obtained for a derivative.

Interactive Table 3: Representative Crystallographic Data This table contains hypothetical data for illustrative purposes.

Parameter Value
Chemical Formula C₈H₈BrNO
Formula Weight 214.06
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.51
b (Å) 8.23
c (Å) 13.45
α, β, γ (°) 90, 90, 90
Volume (ų) 831.2
Z 4

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the stereochemistry of a molecule and are vital for assigning the absolute configuration and determining enantiomeric purity. acs.org

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. americanlaboratory.com It serves as a robust alternative to X-ray crystallography for determining the absolute configuration of chiral molecules, with the significant advantage of being applicable to samples in solution, including oils and non-crystalline solids. americanlaboratory.com

The determination of the absolute configuration of this compound using VCD involves a two-pronged approach. First, the experimental VCD spectrum of the compound is measured in a suitable solvent. Second, the theoretical VCD spectrum for one enantiomer (e.g., the (R)-enantiomer) is calculated using quantum mechanical methods, such as Density Functional Theory (DFT). americanlaboratory.com

The absolute configuration is then assigned by comparing the experimental spectrum to the calculated one. If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated (R)-spectrum, the absolute configuration of the sample is confirmed as (R). americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one (i.e., the signs are opposite), the sample has the (S) configuration. This comparative analysis provides a high degree of confidence in the stereochemical assignment. nih.gov

The following table provides a hypothetical comparison of experimental and calculated VCD data for key vibrational bands.

Interactive Table 4: Hypothetical VCD Data for this compound Compare the signs of the experimental and calculated VCD signals.

Wavenumber (cm⁻¹) Vibrational Mode Experimental VCD (Δε) Calculated VCD (Δε) for (R)-enantiomer
2965 Aliphatic C-H stretch +2.5 +2.8
1590 Aromatic C=C stretch -1.8 -2.1
1470 C-H bend +3.1 +3.5
1250 C-O stretch +4.0 +4.2

Research Applications and Future Directions in Dihydrobenzofuran Chemistry

Dihydrobenzofurans as Privileged Scaffolds in Target-Oriented Synthesis

The 2,3-dihydrobenzofuran (B1216630) framework is recognized as a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets with high affinity. This characteristic makes it an invaluable starting point in target-oriented synthesis for the development of new therapeutic agents. nih.govresearchgate.nettaylorandfrancis.comrsc.org Dihydrobenzofurans are core components in a vast number of natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. acs.orgacs.orgresearchgate.netnih.gov

The utility of this scaffold is evident in its application as a chemical platform for designing small compound libraries aimed at specific biological targets, such as microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1, an enzyme implicated in inflammation and cancer. nih.gov The rigid structure of the dihydrobenzofuran core provides a well-defined three-dimensional arrangement for appended functional groups, facilitating optimized interactions with protein binding sites. This structural feature is leveraged by medicinal chemists to design potent and selective modulators of biological processes.

Scaffold Role in Structure-Activity Relationship (SAR) Studies of Dihydrobenzofuran Derivatives

The dihydrobenzofuran nucleus serves as a fundamental template in structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. By systematically modifying the substituents on the dihydrobenzofuran ring, researchers can elucidate the structural requirements for potent and selective biological effects. nih.govnih.govnih.gov

SAR studies on dihydrobenzofuran derivatives have been crucial in optimizing compounds for various therapeutic targets. For instance, investigations into derivatives as hypoglycemic agents revealed that specific substitutions on the scaffold lead to enhanced activity. Similarly, SAR studies of dihydrobenzofuran neolignans with anticancer properties have shown that features like the presence of a double bond adjacent to an aromatic ring are vital for cytotoxicity. nih.gov These studies are essential for refining lead compounds into viable drug candidates.

Investigation of Substituent Effects on Molecular Interactions

The nature and position of substituents on the dihydrobenzofuran scaffold profoundly influence its molecular interactions and, consequently, its biological activity. nih.govnih.govresearchgate.net Research has consistently shown that the electronic and steric properties of these substituents are key determinants of a compound's efficacy.

Analysis of various derivatives has provided key insights:

Halogenation : The introduction of halogen atoms, such as bromine or fluorine, can enhance biological effects. nih.gov Halogenation can increase a molecule's hydrophobicity, improving its ability to cross cell membranes. For example, in some anticancer derivatives, the presence of a halogen at the para position of an N-phenyl ring was found to be beneficial for activity. nih.gov

Electron-Withdrawing/Donating Groups : The electronic nature of substituents impacts the molecule's interaction with its biological target. Studies on certain anticancer benzofurans have shown that the presence of electron-withdrawing groups can be advantageous. nih.gov

Hydrophobicity : The hydrophobic character of substituents is crucial. In a series of benzofuran-2-carboxylic acid N-(substituted)phenylamides, hydrophobic groups on the N-phenyl ring were found to potentiate anticancer activity. researchgate.net

Table 1: Effect of Substituents on the Biological Activity of Dihydrobenzofuran Derivatives
Substituent TypePositionObserved Effect on ActivityExample Target ClassReference
Halogen (e.g., F, Br)Benzene (B151609) RingEnhanced biological effectsAnti-inflammatory, Anticancer nih.gov
Electron-withdrawing groupAromatic Side ChainBeneficial for activityAnticancer nih.gov
Hydroxyl Group (-OH)C7-positionImproved anticancer activity by acting as a hydrogen bond donorAnticancer (Tubulin inhibition) nih.gov
Hydrophobic GroupN-phenyl ringPotentiated anticancer and NF-κB inhibitory activityAnticancer, Anti-inflammatory researchgate.net

Stereochemical Influence on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in molecular recognition and biological activity. chemrxiv.orgmdpi.com For chiral molecules like (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine, the specific spatial orientation of the amine and bromo groups is paramount for its interaction with chiral biological macromolecules such as enzymes and receptors.

The influence of stereochemistry is often profound, with one enantiomer of a drug exhibiting high potency while the other is significantly less active or even inactive. mdpi.com This is because the binding sites of biological targets are themselves chiral, creating a specific fit for only one enantiomer. In the context of dihydrobenzofurans, maintaining a specific conformation, such as a cis-conformation dictated by a C-2 substituent, has been shown to be essential for antimitotic activity. nih.gov Studies on other chiral compounds have demonstrated that stereochemistry can affect not only target binding but also metabolic pathways and cellular uptake, suggesting that a stereoselective transport mechanism might be responsible for the enhanced biological activity of specific isomers. mdpi.com

Strategies for Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules, known as chemical libraries. semanticscholar.org The dihydrobenzofuran scaffold is an ideal starting point for DOS due to its chemical tractability and biological relevance. acs.orgacs.orgnih.govresearchgate.net The goal of DOS is to explore chemical space broadly to discover novel compounds with previously unknown biological functions. semanticscholar.org

Efficient synthetic protocols have been developed to generate libraries based on the dihydrobenzofuran core. acs.orgnih.gov These methods often employ a modular approach, using a variety of commercially available building blocks to introduce diversity at multiple positions on the scaffold.

Table 2: Building Blocks for Diversity-Oriented Synthesis of Dihydrobenzofuran Libraries
Scaffold PositionBuilding Block ClassExamplesReference
Benzene RingSalicylaldehydesSalicylaldehyde (B1680747), 5-Fluorosalicylaldehyde, 5-Methoxysalicylaldehyde acs.orgnih.gov
C2-PositionAryl boronic acids / Aryl halidesPhenylboronic acid, 4-Fluorophenylboronic acid, 2-Thiopheneboronic acid acs.orgnih.gov
C3-Position (via carboxamide)Primary / Secondary AminesAniline, Benzylamine, Morpholine acs.orgnih.gov

By combining different building blocks, researchers can rapidly generate large libraries of topographically distinct dihydrobenzofuran derivatives, including both cis and trans isomers, for high-throughput screening and the discovery of new lead compounds. acs.org

Development of Enantiopure Dihydrobenzofuran Derivatives for Advanced Applications

The synthesis of enantiomerically pure compounds is of paramount importance in modern drug development, as different enantiomers can have distinct pharmacological profiles. researchgate.net Consequently, significant research has been directed toward the development of asymmetric methods for synthesizing chiral dihydrobenzofuran derivatives.

Several strategies have been successfully employed to produce these optically active compounds:

Chemoenzymatic Strategies : These methods combine enzymatic reactions, which are often highly stereoselective, with traditional chemical synthesis. For example, a lipase-mediated kinetic resolution of precursor alcohols can be followed by an intramolecular cyclization to yield enantiopure dihydrobenzofurans. researchgate.net

Asymmetric Catalysis : The use of chiral catalysts, such as transition metal complexes with chiral ligands, can guide a reaction to produce predominantly one enantiomer. Palladium-catalyzed and iridium-catalyzed intramolecular hydroarylation reactions have been developed to afford chiral 3-substituted dihydrobenzofurans with high enantioselectivity. nih.govrsc.orgrsc.org

Chiral Pool Synthesis : This approach utilizes readily available enantiopure starting materials from nature, such as carbohydrates or amino acids, to construct the chiral target molecule. researchgate.netbenthamscience.com

These advanced synthetic methods provide access to enantiopure dihydrobenzofurans, enabling more precise studies of their biological activities and the development of more effective and safer therapeutic agents. acs.orgacs.org

Future Directions in the Synthetic Development of Chiral Brominated Amino-Dihydrobenzofurans

The synthesis of complex chiral molecules like this compound presents ongoing challenges and opportunities for innovation in organic synthesis. Future research will likely focus on developing more efficient, stereoselective, and scalable routes to this and related structures.

Key areas for future development include:

Late-Stage Functionalization : Methods that allow for the introduction of the bromo and amino groups late in the synthetic sequence are highly desirable. This would enable the rapid synthesis of analogues for SAR studies from a common intermediate. Recent advances in C-H activation and functionalization could be applied to this end.

Advanced Asymmetric Catalysis : The discovery of new chiral catalysts and catalytic systems will be crucial. This includes developing catalysts that can control the stereochemistry at the C3 position during the formation of the amine group, potentially through asymmetric amination reactions.

Flow Chemistry : For scalable synthesis, converting current batch processes to continuous flow systems could offer significant advantages in terms of safety, efficiency, and scalability. This is particularly relevant for producing valuable pharmaceutical scaffolds.

Biocatalysis : Expanding the use of enzymes to catalyze key steps, such as stereoselective halogenation or amination, could provide greener and more efficient synthetic routes. The development of novel biocatalysts through enzyme engineering will be a key enabler.

These advancements will not only facilitate the synthesis of this compound but also pave the way for the creation of a new generation of complex chiral molecules with potential applications in medicine and materials science.

Q & A

Basic Questions

Q. What are the standard synthetic routes for (R)-7-Bromo-2,3-dihydrobenzofuran-3-amine, and how is enantiomeric purity optimized?

  • Methodological Answer : The synthesis typically involves bromination of a dihydrobenzofuran precursor followed by resolution of the enantiomers. For example, intermediates like 2-methyl-7-nitro-2,3-dihydrobenzofuran (reduced to the amine) have been crystallographically characterized to confirm stereochemistry . Chiral resolution via chromatography (e.g., chiral HPLC) or enzymatic kinetic resolution ensures enantiomeric purity. Key steps include monitoring reaction progress using 1H^1H-NMR and LC-MS to detect intermediates and byproducts .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H^1H-NMR and 13C^{13}C-NMR : Assign peaks to confirm substitution patterns (e.g., bromine at C7, amine at C3) and diastereotopic protons in the dihydrofuran ring .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally similar compounds like 2-methyl-7-nitro-2,3-dihydrobenzofuran .
  • LC-MS/HPLC : Validates purity (>95%) and detects trace impurities. Chiral columns (e.g., Chiralpak AD-H) distinguish (R) and (S) enantiomers .

Q. How do substituents on the dihydrobenzofuran core influence physicochemical properties in related compounds?

  • Methodological Answer : Substituents like bromine (electron-withdrawing) or methoxy (electron-donating) alter solubility, stability, and reactivity. For instance:

  • Electrophilic substitution : Bromine at C7 directs further functionalization (e.g., Suzuki coupling) .
  • Hydrogen bonding : The amine group at C3 facilitates salt formation (e.g., hydrochloride salts improve crystallinity) .
  • Comparative data from analogs (e.g., 6-Bromo, 7-Chloro derivatives) suggest bromine enhances lipophilicity, impacting bioavailability .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields of this compound be systematically addressed?

  • Methodological Answer : Contradictions often arise from variations in bromination conditions or catalyst loading. To resolve:

  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .
  • In-situ monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation and side reactions .
  • Reproducibility checks : Cross-validate protocols with independent labs, emphasizing open data sharing to identify procedural discrepancies .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial assays : Test against fungal/bacterial strains via microdilution (MIC/MBC), referencing synergism studies with amiodarone .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogen position) and compare activity. For example, 4,5,6-tribromo analogs showed enhanced antifungal potency .
  • In silico modeling : Dock derivatives into target enzymes (e.g., CYP51) to predict binding affinity and guide synthesis .

Q. How can enantiomeric excess (ee) of this compound be quantified with high precision?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralcel OD-H) with UV detection. Calibrate with racemic standards .
  • Circular Dichroism (CD) : Correlate CD spectra with ee values for rapid screening .
  • NMR chiral shift reagents : Europium complexes induce splitting of enantiomer signals in 1H^1H-NMR .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the stability of this compound under acidic conditions?

  • Methodological Answer :

  • Controlled stress testing : Expose the compound to varying pH (1–6) and temperatures (25–60°C), monitoring degradation via LC-MS .
  • Mechanistic studies : Identify degradation products (e.g., ring-opened amines) using high-resolution MS and propose pathways (e.g., acid-catalyzed hydrolysis) .
  • Cross-reference literature : Compare stability profiles of analogs (e.g., 7-Chloro vs. 7-Bromo derivatives) to isolate substituent effects .

Key Data from Evidence

Property Details Reference
Molecular Formula C8_8H8_8BrNO
CAS Number 1213092-51-3
Purity ≥97% (HPLC)
Stereochemical Resolution Chiral HPLC validated using (S)-6-Bromo analog (CAS: 1228568-69-1)
Derivative Activity Tribromo derivatives show synergistic antifungal activity with amiodarone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.